molecular formula C19H22N2O6 B600970 Lercanidipine Impurity A CAS No. 74936-74-6

Lercanidipine Impurity A

Cat. No.: B600970
CAS No.: 74936-74-6
M. Wt: 374.4 g/mol
InChI Key: SDBFEXFBUQTLEU-UHFFFAOYSA-N
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Description

Lercanidipine Impurity A, chemically known as 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester, is a synthetic impurity associated with the pharmaceutical compound lercanidipine hydrochloride. Lercanidipine hydrochloride is a calcium channel blocker used primarily for the treatment of hypertension. Impurities like this compound are critical to identify and quantify to ensure the safety and efficacy of the pharmaceutical product .

Mechanism of Action

Target of Action

Lercanidipine Impurity A, a metabolite of the drug lercanidipine , primarily targets the L-type calcium channels in the smooth muscle cells of blood vessels . These channels play a crucial role in regulating the influx of calcium into cardiac and smooth muscle cells, which is essential for muscle contraction .

Mode of Action

This compound inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum . The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as polymorphism, particle size, and physiological conditions . It has been suggested that under usual fasted (pH 1.3) and fed (pH 4.9) gastric conditions, the bioavailability of this compound is similar, regardless of the particle size . At high gastric ph in the fasted state (eg, pH 30), the bioavailability can be considerably lower unless the particle size is < 20 μm .

Action Environment

The action of this compound is influenced by environmental factors such as pH and buffer composition . The solubilities of this compound are strongly dependent on the composition and pH of the buffer media . This highlights the importance of investigating the effect of the buffer nature when evaluating the solubility of ionizable substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lercanidipine Impurity A involves several steps, starting with the preparation of the parent nucleus. In a dry reaction flask, 16.7 grams (0.05 moles) of the parent nucleus is added to 90 milliliters of dichloromethane and 3 milliliters of dimethylformamide. Under nitrogen protection and at a temperature range of 0°C to 10°C, 5.5 milliliters (0.075 moles) of sulfur oxychloride is added dropwise. The reaction mixture is stirred for 2 to 3 hours, followed by the addition of 17.1 grams (0.06 moles) of the side chain. The reaction is stirred for an additional 5 hours. The completion of the reaction is confirmed by thin-layer chromatography (TLC). The mixture is then washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to obtain the crude product. The crude product is further purified by crystallization from dimethoxyethane to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is scaled up using industrial reactors and purification systems. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: Lercanidipine Impurity A undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can undergo oxidation reactions.

    Reduction: The nitro group can also be reduced to an amino group under specific conditions.

    Substitution: The ester groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Lercanidipine Impurity A has several scientific research applications, including:

Comparison with Similar Compounds

    Nifedipine: Another calcium channel blocker with a similar structure but different pharmacokinetic properties.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Nimodipine: Known for its use in treating cerebral vasospasm.

Uniqueness of Lercanidipine Impurity A: this compound is unique due to its specific structural features, such as the nitro group and the ester functionalities, which distinguish it from other impurities and related compounds. Its identification and quantification are essential for ensuring the purity and safety of lercanidipine hydrochloride .

Properties

CAS No.

74936-74-6

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

5-butan-2-yloxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid

InChI

InChI=1S/C19H22N2O6/c1-5-10(2)27-19(24)16-12(4)20-11(3)15(18(22)23)17(16)13-7-6-8-14(9-13)21(25)26/h6-10,17,20H,5H2,1-4H3,(H,22,23)

InChI Key

SDBFEXFBUQTLEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O)C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 1-methylpropyl ester

Origin of Product

United States

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